3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a specialized organic compound characterized by the presence of a chloro group and a boronic ester functional group. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized through the reaction of 3-chlorobenzaldehyde with a boronic acid derivative under suitable conditions.
Cross-Coupling Reactions: It can also be prepared via cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid or boronic ester reacts with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The chloro group can be reduced to form an amine.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is pivotal in the formation of biaryls, a key structural motif in many pharmaceuticals and organic materials.
Biology: It serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents.
Medicine: The compound's derivatives are explored for their medicinal properties, particularly in the development of new drugs targeting various diseases.
Industry: Its applications extend to material science, where it is used in the synthesis of advanced polymers and electronic materials.
Mechanism of Action
The mechanism of action involves the activation of the boronic ester group, which facilitates the formation of carbon-carbon bonds through cross-coupling reactions. The molecular targets and pathways involved are typically associated with the formation of biaryl compounds, which are crucial in various biological and industrial processes.
Comparison with Similar Compounds
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-triazole
Uniqueness: 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its specific substitution pattern and the presence of both chloro and boronic ester groups, which make it highly versatile in organic synthesis compared to other similar compounds.
Properties
CAS No. |
1356642-60-8 |
---|---|
Molecular Formula |
C13H16BClO3 |
Molecular Weight |
266.5 |
Purity |
95 |
Origin of Product |
United States |
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